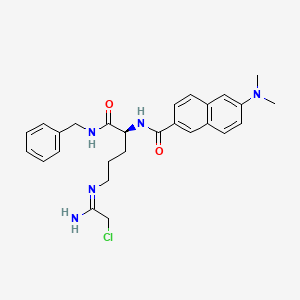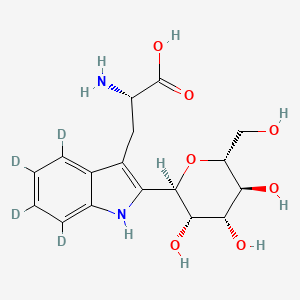
2-(|A-D-Mannopyranosyl)-L-tryptophan-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(|A-D-Mannopyranosyl)-L-tryptophan-d4: is a synthetic compound that combines a mannopyranosyl sugar moiety with an L-tryptophan amino acid. This compound is labeled with deuterium (d4), which makes it useful in various scientific studies, particularly in the fields of chemistry and biology. The mannopyranosyl group is a type of sugar, while L-tryptophan is an essential amino acid involved in protein synthesis and various metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(|A-D-Mannopyranosyl)-L-tryptophan-d4 typically involves the glycosylation of L-tryptophan with a mannopyranosyl donor. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the glycosidic bond formation. For instance, the reaction might be carried out in the presence of a Lewis acid catalyst such as boron trifluoride etherate, and a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The process would include steps such as purification through chromatography and crystallization to obtain the final product in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(|A-D-Mannopyranosyl)-L-tryptophan-d4 can undergo various chemical reactions, including:
Oxidation: The tryptophan moiety can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the tryptophan moiety.
Substitution: The mannopyranosyl group can participate in substitution reactions, where other functional groups replace the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using reagents like hydrochloric acid or sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-formylkynurenine, while reduction could produce tryptophol .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-(|A-D-Mannopyranosyl)-L-tryptophan-d4 is used as a model compound to study glycosylation reactions and the behavior of glycosylated amino acids under various conditions.
Biology: In biological research, this compound is used to investigate the role of glycosylated tryptophan in protein folding, stability, and function. It is also used in studies related to protein glycosylation and its effects on cellular processes.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in the development of glycosylated drugs that can target specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of glycosylated proteins and peptides, which have applications in pharmaceuticals and biotechnology.
Wirkmechanismus
The mechanism of action of 2-(|A-D-Mannopyranosyl)-L-tryptophan-d4 involves its interaction with specific molecular targets and pathways. The mannopyranosyl group can bind to carbohydrate-binding proteins, such as lectins, influencing cellular signaling and adhesion processes. The tryptophan moiety can interact with enzymes and receptors involved in metabolic pathways, affecting protein synthesis and other cellular functions.
Vergleich Mit ähnlichen Verbindungen
a-L-Arabinofuranosyl-(1->2)-[a-D-mannopyranosyl-(1->6)]-D-mannose: This compound is another glycosylated molecule with similar structural features but different biological properties.
Methyl a-D-mannopyranoside: A simpler glycosylated compound used in various biochemical studies.
Uniqueness: 2-(|A-D-Mannopyranosyl)-L-tryptophan-d4 is unique due to its combination of a mannopyranosyl sugar and an L-tryptophan amino acid, along with deuterium labeling. This unique structure allows it to be used in specialized research applications, particularly in studies involving glycosylation and protein interactions.
Eigenschaften
Molekularformel |
C17H22N2O7 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[4,5,6,7-tetradeuterio-2-[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C17H22N2O7/c18-9(17(24)25)5-8-7-3-1-2-4-10(7)19-12(8)16-15(23)14(22)13(21)11(6-20)26-16/h1-4,9,11,13-16,19-23H,5-6,18H2,(H,24,25)/t9-,11+,13+,14-,15-,16+/m0/s1/i1D,2D,3D,4D |
InChI-Schlüssel |
CPXSBHKDEPPWIX-MZYMVHMMSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C[C@@H](C(=O)O)N)[2H])[2H] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3C(C(C(C(O3)CO)O)O)O)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(7R,8R)-7-acetyloxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12428353.png)
![Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)-](/img/structure/B12428354.png)
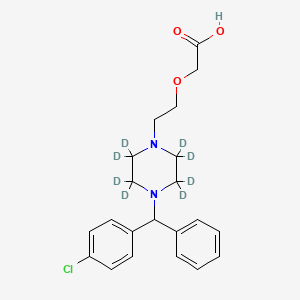
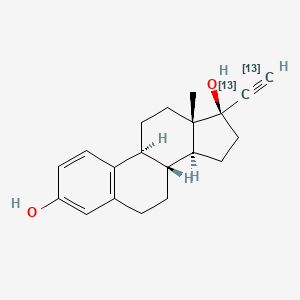
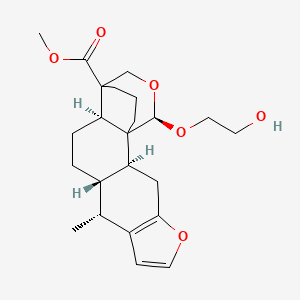

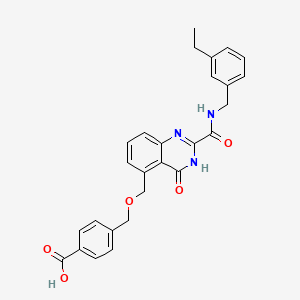
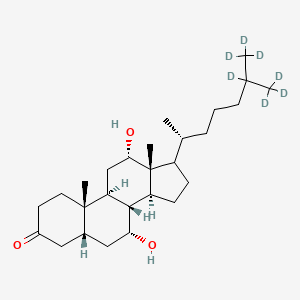
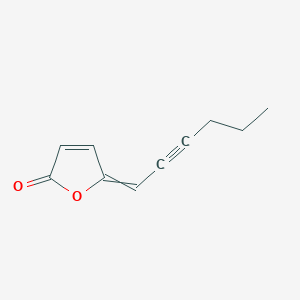

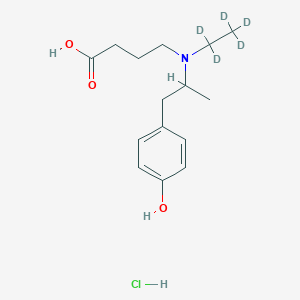
![(1S,4aR,5R,7S,7aS)-1,4a,5,6,7,7a-Hexahydro-7-hydroxy-5-[(4-hydroxy-3-methoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside](/img/structure/B12428430.png)
